molecular formula C21H18N4O2 B2418766 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide CAS No. 847387-99-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B2418766
CAS No.: 847387-99-9
M. Wt: 358.401
InChI Key: RSNKONDQBPYRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-3-4-7-16(14)20(26)23-17-12-15(8-9-19(17)27-2)18-13-25-11-5-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKONDQBPYRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Uniqueness: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl and methylbenzamide groups contribute to its high potency and selectivity as a COX-2 inhibitor, distinguishing it from other related compounds .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as a cyclooxygenase-2 (COX-2) inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a methylbenzamide component. Its molecular formula is C₁₈H₁₈N₄O₂, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological properties.

This compound primarily exerts its biological effects through the inhibition of the COX-2 enzyme. COX-2 is crucial in the inflammatory process, facilitating the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain. By binding to the active site of COX-2, this compound effectively reduces prostaglandin production, leading to anti-inflammatory and analgesic effects.

1. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it significantly inhibits COX-2 activity, which correlates with reduced inflammatory markers in cell culture models.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated against various human cancer cell lines, showing selective antiproliferative effects. For instance:

Cancer Cell LineIC50 (μM)Observations
HeLa (cervical)3.0Moderate sensitivity
HCT116 (colon)4.5Significant inhibition
NCI-H460 (lung)5.8Noticeable growth reduction

These results suggest that the compound may interfere with cancer cell proliferation via mechanisms that might involve apoptosis induction or cell cycle arrest .

3. Antibacterial and Antiviral Activity

While primarily studied for its anti-inflammatory and anticancer properties, preliminary investigations into the antibacterial and antiviral activities of related imidazo compounds have been conducted. However, specific data on this compound remains limited in this context .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar imidazo structureCOX-2 inhibitor
3-Acetoxy-4-methyl-N-(phenyl)benzamideBenzamide derivativeModerate anticancer activity

These comparisons highlight the unique substitution patterns in this compound that enhance its selectivity and potency as a COX-2 inhibitor compared to other derivatives.

Case Studies

Case Study 1: In Vitro Analysis on Cancer Cell Lines
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated that this compound exhibited significant activity against colorectal carcinoma cells (HCT116), with an IC50 value of 4.5 μM, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: COX-2 Inhibition
Another investigation focused on the compound's mechanism as a COX-2 inhibitor. It was found to effectively reduce prostaglandin E₂ levels in stimulated macrophages by over 60%, demonstrating its potential utility in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation.

Q & A

Q. What are the standard synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Core imidazo[1,2-a]pyrimidine synthesis : Condensation of 2-aminopyrimidine derivatives with α-bromoketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the imidazo[1,2-a]pyrimidine scaffold .

Functionalization : Coupling the scaffold with substituted phenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Final amidation : Reacting the intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., pyridine) to yield the target compound .
Key intermediates include the imidazo[1,2-a]pyrimidin-2-yl moiety and substituted phenyl precursors.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at C2-phenyl, methyl group on benzamide) and scaffold integrity. For example, aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide bond) .
  • LC/MS : Validates molecular weight (e.g., [M+H]⁺ peak matching the theoretical mass) and detects impurities .
  • X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during large-scale synthesis?

  • Methodological Answer :
  • Reaction condition tuning : Use catalysts like Pd(PPh₃)₄ for cross-coupling steps to reduce side reactions. Elevated temperatures (120–150°C) in polyphosphoric acid improve cyclization efficiency .
  • Purification strategies : Employ silica gel chromatography with gradient elution (hexane/EtOAc) for intermediates. Recrystallization from methanol or ethanol enhances final product purity (>95%) .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and minimize over-reaction byproducts .

Q. What strategies are recommended for resolving discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

  • Methodological Answer :
  • Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation time, dose ranges). For example, use MTT assays with HepG2 (liver cancer) and MCF-7 (breast cancer) cells to compare cytotoxicity .
  • Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects. For instance, kinase inhibition assays (e.g., EGFR or VEGFR) may explain variability in anticancer activity .
  • Solubility considerations : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent-induced artifacts in antimicrobial studies .

Q. How can computational methods aid in predicting the binding mechanisms of this compound with target proteins?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases). The imidazo[1,2-a]pyrimidine core may form π-π stacking with Phe residues, while the benzamide group hydrogen-bonds with Asp or Glu .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯O/F) in crystallographic data to prioritize substituents for SAR optimization .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify conformational changes in the target protein (e.g., BCR-ABL fusion protein) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using PLGA to improve aqueous solubility .
  • Bioavailability studies : Compare pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in rodent models via IV vs. oral administration. Use LC-MS/MS for precise plasma concentration measurements .
  • Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) using high-resolution mass spectrometry (HRMS) to explain variability in efficacy .

Tables for Key Data

Synthetic Step Key Reagents/ConditionsYield Optimization TipsReference
Imidazo[1,2-a]pyrimidinePolyphosphoric acid, 120°C, 1 hrUse N₂ atmosphere to prevent oxidation
Phenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CPre-dry solvents to avoid hydrolysis
Final amidation2-methylbenzoyl chloride, pyridineStir overnight at RT for complete reaction
Biological Activity Assay TypeTarget SystemKey FindingsReference
AnticancerMTT assayHepG2 cellsIC₅₀ = 12.3 µM (72 hr exposure)
AntimicrobialBroth microdilutionS. aureus (ATCC 25923)MIC = 8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.